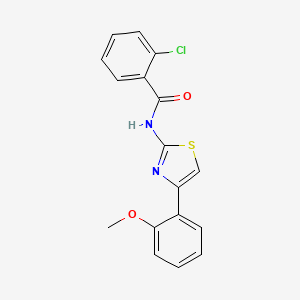

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

Description

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name |

2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-22-15-9-5-3-7-12(15)14-10-23-17(19-14)20-16(21)11-6-2-4-8-13(11)18/h2-10H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGRWEQZKUOOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Substitution Reaction: The 2-position of the thiazole ring is substituted with a 2-methoxyphenyl group using appropriate reagents and catalysts.

Amidation: The final step involves the formation of the benzamide by reacting the substituted thiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent on the benzamide moiety undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or modifying pharmacological properties.

Key Findings :

-

Reaction with primary amines (e.g., methylamine) in ethanol at 60°C yields substituted benzamides via displacement of the chloride .

-

Thiols (e.g., sodium thiomethoxide) in DMF at 80°C produce thioether derivatives .

Table 1: Substitution Reactions at the Chloro Position

Oxidation of the Methoxyphenyl Group

The methoxy group on the phenyl ring can be oxidatively demethylated to a hydroxyl group under acidic or enzymatic conditions.

Key Findings :

-

Treatment with boron tribromide (BBr₃) in dichloromethane at −78°C converts the methoxy group to a hydroxyl group without affecting the thiazole ring .

-

Enzymatic oxidation using cytochrome P450 mimics (e.g., Fe-porphyrin complexes) in aqueous buffer produces similar results .

Equation :

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich nitrogen and sulfur atoms.

Key Findings :

-

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position .

-

Bromination using Br₂ in acetic acid yields 5-bromo derivatives.

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-thiazole derivative | 65 | |

| Bromination | Br₂ in CH₃COOH | RT, 1h | 5-Bromo-thiazole derivative | 58 |

Hydrolysis of the Benzamide Bond

The amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine products.

Key Findings :

-

Acidic hydrolysis (6M HCl, reflux, 12h) produces 2-chlorobenzoic acid and 4-(2-methoxyphenyl)thiazol-2-amine .

-

Enzymatic cleavage using proteases (e.g., trypsin) under physiological conditions is slower but selective .

Equation :

Reduction of Functional Groups

Selective reduction of the thiazole ring or benzamide carbonyl is achievable with tailored reagents.

Key Findings :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine but leaves the benzamide intact .

-

Lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to a methylene group .

Table 3: Reduction Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 24h | Thiazolidine derivative | 55 | |

| LiAlH₄ | THF, reflux, 6h | N-(4-(2-methoxyphenyl)thiazol-2-yl)benzylamine | 48 |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Key Findings :

-

Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) yields biaryl derivatives .

-

Sonogashira coupling with terminal alkynes introduces alkynyl groups .

Equation :

Biological Activity and Functionalization

Derivatives of this compound exhibit antiviral and enzyme-inhibitory properties, driven by strategic functionalization:

Scientific Research Applications

Pharmacological Effects

Research indicates that 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide exhibits promising pharmacological properties, particularly in the modulation of protein folding. It has been reported to rescue the misfolded cystic fibrosis transmembrane conductance regulator (CFTR) ΔF508 mutant, enhancing its trafficking and surface expression in epithelial cells. This effect is crucial for developing therapies for cystic fibrosis, a genetic disorder caused by CFTR mutations .

Anticancer Potential

The compound has also shown potential as an anticancer agent. Studies suggest that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. For instance, its interaction with thiazole derivatives has been linked to the inhibition of tumor growth in preclinical models .

Cystic Fibrosis Treatment

The most notable application of this compound lies in its ability to correct the folding defects of the CFTR protein. In vitro studies demonstrated that it could enhance the stability and function of both mutant and wild-type CFTR proteins, significantly improving chloride ion transport across cell membranes .

Table 1: Summary of Biological Activities

Case Study 1: Cystic Fibrosis Research

In a study conducted on airway epithelial cells from ΔF508-homozygous patients, treatment with this compound resulted in a threefold increase in CFTR function at a concentration of 10 μM. This finding highlights its potential as a therapeutic agent for cystic fibrosis patients who carry this mutation .

Case Study 2: Cancer Cell Line Studies

In another investigation, various cancer cell lines were treated with different concentrations of the compound to assess its cytotoxic effects. Results indicated that at specific dosages, the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential use as an anticancer drug .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

- N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-chlorobenzamide

- 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide

Uniqueness

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both chloro and methoxy groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and development in various scientific fields.

Biological Activity

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent. This article explores its biological activity, synthesis, and research findings from various studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is , with a molecular weight of 302.82 g/mol. The structural uniqueness arises from the presence of both chloro and methoxy groups, which influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.

- Substitution Reaction : Introducing the 2-methoxyphenyl group into the thiazole ring using suitable reagents.

- Amidation : Forming the benzamide by reacting the substituted thiazole with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range between 100 µg/mL to 200 µg/mL, showcasing their potential as antimicrobial agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar thiazole derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MICs reported around 100 µg/mL for some derivatives . The presence of electron-donating groups like methoxy has been correlated with increased antifungal activity.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves disruption of cellular pathways critical for cancer cell survival .

Case Studies

- Antimicrobial Study : A study involving a series of thiazole derivatives found that those with para-substituted phenyl rings exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly impact biological efficacy .

- Anticancer Mechanism : Another investigation into the mechanism of action revealed that certain thiazole-containing compounds interact directly with target proteins involved in cancer cell proliferation, leading to apoptosis in treated cells .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique position in terms of biological activity:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Anticancer Efficacy |

|---|---|---|---|

| This compound | 100 | 100 | Moderate |

| Similar Thiazole A | 150 | 200 | High |

| Similar Thiazole B | 200 | 150 | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide with high purity?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a substituted thiazole amine. Key steps include:

- Using pyridine or DMF as a solvent to facilitate amide bond formation .

- Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with NMR spectroscopy .

- Avoiding oxidation by conducting reactions under inert atmospheres (e.g., nitrogen) to preserve functional groups like thiazole rings .

- Critical Parameters : Temperature (room temperature to reflux), solvent polarity, and stoichiometric ratios of reagents significantly impact yield.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify substituent positions (e.g., methoxy, chloro groups) and confirm amide bond formation .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. What are the stability considerations for intermediates during multi-step synthesis?

- Methodological Answer :

- Thiazole Intermediates : Store at –20°C in anhydrous solvents (e.g., DCM) to prevent hydrolysis .

- Amide Precursors : Protect from light to avoid degradation of the benzamide core .

- Troubleshooting : Use TLC to detect decomposition and adjust reaction timelines accordingly .

Advanced Research Questions

Q. How can researchers elucidate the enzyme inhibition mechanism of this compound in cancer pathways?

- Methodological Answer :

- In Vitro Assays : Measure IC50 values against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Molecular Docking : Use software like AutoDock to predict binding modes with enzyme active sites (e.g., PFOR enzyme in anaerobic organisms) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., nitazoxanide derivatives) to identify critical functional groups .

- Data Interpretation : Correlate inhibition potency with substituent effects (e.g., chloro vs. methoxy groups) .

Q. What strategies resolve contradictions in bioactivity data across cancer cell lines?

- Methodological Answer :

- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify selective toxicity thresholds .

- Cell Line Panels : Use diverse models (e.g., NCI-60) to assess tissue-specific activity .

- Mechanistic Profiling : Combine transcriptomics and proteomics to differentiate on-target vs. off-target effects .

- Case Study : Compounds with thiazole-triazole hybrids show selectivity for melanoma and breast cancer lines, suggesting structural determinants of specificity .

**How can computational modeling predict binding affinity with target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.